molecular formula C5H3Br2NO B159629 2,4-Dibromopyridin-3-ol CAS No. 129611-31-0

2,4-Dibromopyridin-3-ol

Cat. No. B159629
CAS RN: 129611-31-0
M. Wt: 252.89 g/mol
InChI Key: SONCJGPRIRDRFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromopyridin-3-ol is represented by the InChI code 1S/C5H3Br2NO/c6-3-1-2-8-5 (7)4 (3)9/h1-2,9H . The molecular weight of the compound is 252.89 g/mol .


Chemical Reactions Analysis

Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridines have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

2,4-Dibromopyridin-3-ol is a white to beige crystalline powder. It is soluble in water, alcohol, and ether.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,4-Dibromopyridin-3-ol: serves as a precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , which are heterocyclic compounds with potential biomedical applications . These compounds are structurally similar to purine bases and have been used to create a wide range of structures targeting various biological activities.

Advanced Oxidation Processes (AOPs)

In environmental science, 2,4-Dibromopyridin-3-ol is studied for its degradation properties through advanced oxidation processes . AOPs are used to degrade organic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) , and 2,4-Dibromopyridin-3-ol could be a model compound for studying these processes.

Biological Activity

The compound’s derivatives are analyzed for their biological activity, particularly as they relate to the structural similarity with adenine and guanine . This makes them valuable in research for developing new pharmaceuticals and understanding biological processes.

Safety and Hazards

The safety data sheet for 2,4-Dibromopyridin-3-ol indicates that it has acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

properties

IUPAC Name

2,4-dibromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONCJGPRIRDRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562005
Record name 2,4-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromopyridin-3-ol

CAS RN

129611-31-0
Record name 2,4-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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